Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Overview
Description
“Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 51718-80-0 . It has a molecular weight of 176.6 and its IUPAC name is methyl 1H-imidazol-4-ylacetate hydrochloride .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” consists of an imidazole ring attached to a methyl acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Scientific Research Applications
Catalysis in Transesterification/Acylation Reactions
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride and its derivatives are known for their catalytic roles. Research by Grasa et al. (2002) and Grasa et al. (2003) demonstrated that N-heterocyclic carbenes, a family to which Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride belongs, are efficient catalysts in transesterification between esters and alcohols, and in the acylation of alcohols at room temperature (Grasa, Kissling, & Nolan, 2002) (Grasa, Gueveli, Singh, & Nolan, 2003).
Spectroscopic Characterization and Computational Study
Hossain et al. (2018) synthesized and characterized imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, to understand their specific spectroscopic and reactive properties. This study utilized experimental measurements and computational approaches, including molecular dynamics simulations and molecular docking procedures (Hossain et al., 2018).
Corrosion Inhibition
Research by Gašparac, Martin, & Stupnišek-lisac (2000) explored the use of imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, as corrosion inhibitors for metals like copper. They found that these compounds exhibit effective inhibition properties, likely due to their adsorption on metal surfaces (Gašparac, Martin, & Stupnišek-lisac, 2000).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds using Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. For example, a study reported the efficient synthesis of this compound using microwave irradiation and indium triflate as a catalyst (Synthesis of Baylis-Hillman Adduct Under Microwave Irradiation, 2018).
Application in Electrochemistry
Nasirizadeh et al. (2013) investigated the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of various substances. This research highlights the potential of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride in the field of electrochemistry and sensor development (Nasirizadeh et al., 2013).
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . They are used in a variety of applications, including pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride”, is of strategic importance .
properties
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVUFLIQYXZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553064 | |
Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride | |
CAS RN |
51718-80-0 | |
Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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